Thialbarbital

Descripción general

Descripción

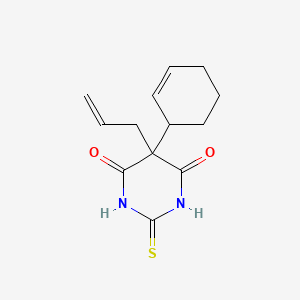

Tialbarbital, también conocido como 5-alil-5-ciclohex-2-en-1-il-2-tioxodihidropirimidina-4,6(1H,5H)-diona, es un derivado de barbitúrico que se inventó en la década de 1960. Es principalmente conocido por sus efectos sedantes y se utilizó para la inducción en la anestesia quirúrgica. El tialbarbital es de acción corta y tiene una menor tendencia a inducir depresión respiratoria en comparación con otros derivados de barbitúricos como el pentobarbital .

Métodos De Preparación

El tialbarbital se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de barbital con pentasulfuro de fósforo. Esta reacción reemplaza el átomo de oxígeno en la estructura de barbitúrico con un átomo de azufre, lo que da como resultado la formación de tialbarbital . Los métodos de producción industrial suelen implicar rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

El tialbarbital experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El tialbarbital se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el tialbarbital de nuevo a su forma de barbitúrico correspondiente.

Sustitución: El tialbarbital puede sufrir reacciones de sustitución en las que los grupos alilo o ciclohexenilo se reemplazan con otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios haluros de alquilo para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medical Applications

Surgical Anesthesia:

Thialbarbital is predominantly used for the induction of anesthesia in surgical procedures. It is favored for its rapid onset of action and shorter duration compared to other barbiturates, making it suitable for outpatient settings where quick recovery is desired. Its sedative effects help facilitate smoother transitions into deeper anesthesia stages without prolonged respiratory depression, which is a common side effect of longer-acting barbiturates like pentobarbital .

Sedation:

In addition to its use in surgery, this compound has been utilized for procedural sedation in various medical contexts. Its efficacy in inducing sedation with minimal respiratory compromise makes it an attractive option for short procedures or diagnostic interventions .

Pharmacological Profile

This compound exhibits a unique pharmacological profile that distinguishes it from other barbiturates:

- Short-acting : The drug’s rapid metabolism allows for quick recovery from sedation.

- Lower respiratory depression : Compared to longer-acting barbiturates, this compound has a reduced tendency to cause respiratory depression, making it safer for use in patients with compromised respiratory function .

Case Study 1: Use in Outpatient Surgery

A clinical study evaluated the use of this compound for outpatient surgical procedures. Patients received this compound as an induction agent, followed by maintenance with inhalational anesthetics. Results indicated that patients experienced rapid recovery times and minimal postoperative complications related to sedation .

Case Study 2: Procedural Sedation in Emergency Medicine

In an emergency department setting, this compound was administered to patients undergoing fracture reduction. The study reported effective sedation with minimal adverse effects, highlighting its utility in acute care scenarios where quick recovery is essential .

Comparative Analysis with Other Barbiturates

| Barbiturate | Onset of Action | Duration of Action | Respiratory Depression | Common Uses |

|---|---|---|---|---|

| This compound | Rapid | Short | Low | Induction of anesthesia, sedation |

| Pentobarbital | Moderate | Long | High | Status epilepticus, sedation |

| Thiopental | Rapid | Short | Moderate | Induction of anesthesia |

This table illustrates the pharmacokinetic differences between this compound and other commonly used barbiturates, emphasizing its advantages in specific clinical settings.

Future Directions and Research

Research into this compound's applications continues, particularly regarding its safety profile and efficacy compared to newer anesthetic agents. Ongoing studies are exploring its potential role in combination therapies or as part of multimodal analgesia strategies in surgical settings.

Mecanismo De Acción

El tialbarbital ejerce sus efectos al unirse al receptor del ácido gamma-aminobutírico (GABA), específicamente en un sitio asociado con el canal de iones cloruro. Esta unión aumenta la duración durante la cual el canal de iones cloruro permanece abierto, mejorando el efecto inhibitorio del GABA sobre el sistema nervioso central. Esto da como resultado sedación y anestesia .

Comparación Con Compuestos Similares

El tialbarbital es similar a otros tiobarbitúricos como el tiopental y el tiobarbital. Es único en su estructura específica, que incluye un grupo alilo y un grupo ciclohexenilo. Esta diferencia estructural contribuye a su perfil farmacológico distinto, incluida su naturaleza de acción corta y su menor tendencia a inducir depresión respiratoria .

Compuestos similares

Tiopental: Se utiliza para la inducción de la anestesia y como sedante.

Tiobarbital: Otro tiobarbitúrico con propiedades sedantes y anestésicas.

La estructura y las propiedades únicas del tialbarbital lo convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.

Actividad Biológica

Thialbarbital, a thiobarbituric acid derivative, has gained attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is structurally related to barbiturates, characterized by a sulfur atom in the barbituric acid framework. This modification influences its biological activity, particularly in neuropharmacology and oncology.

This compound exhibits several mechanisms of action, which contribute to its biological effects:

- Cytotoxicity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including neuroblastoma. It acts by disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies demonstrate its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a mechanism that involves membrane disruption and interference with cellular processes .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

- Neuroblastoma Treatment : A study investigated the effects of this compound on therapy-resistant neuroblastoma cells. The results indicated potent cytotoxicity with minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index for targeting cancer cells while sparing healthy tissue .

- Antimicrobial Resistance : In a comparative study, this compound was tested alongside traditional antibiotics against resistant bacterial strains. The compound demonstrated significant antibacterial activity, highlighting its potential as an alternative treatment option amid rising antibiotic resistance .

Recent Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Modifications at specific positions on the thiobarbituric acid structure have resulted in compounds with improved efficacy against targeted diseases, including cancer and infectious diseases .

Propiedades

Número CAS |

467-36-7 |

|---|---|

Fórmula molecular |

C13H16N2O2S |

Peso molecular |

264.35 g/mol |

Nombre IUPAC |

5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C13H16N2O2S/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2,4,6,9H,1,3,5,7-8H2,(H2,14,15,16,17,18) |

Clave InChI |

PXLVRFQEBVNJOH-UHFFFAOYSA-N |

SMILES |

C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |

SMILES isomérico |

C=CCC1(C(=O)NC(=NC1=O)S)C2CCCC=C2 |

SMILES canónico |

C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |

Apariencia |

Solid powder |

Key on ui other cas no. |

467-36-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Thialbarbital; Thialpenton; Thiohexallymalum; Tialbarbital; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.